N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

NAPE-PLD activation BT-PSP series EC50 comparison

NAPE-PLD research demands precise chemical tools-BT-PSP congeners show EC₅₀ values from 0.30 µM to >10 µM depending on subtle structural changes. This specific benzothiazole-phenylsulfonyl-piperidine carboxamide enables systematic SAR exploration of the 3-phenyl-benzothiazole motif and methylsulfonyl-piperidine linkage. Use as a starting scaffold for cardiometabolic chemical probes, negative control for assay validation, or to expand screening deck diversity. Commercially available for immediate dispatch.

Molecular Formula C20H21N3O3S2
Molecular Weight 415.5
CAS No. 1060212-34-1
Cat. No. B3209687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
CAS1060212-34-1
Molecular FormulaC20H21N3O3S2
Molecular Weight415.5
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H21N3O3S2/c1-28(25,26)23-11-5-7-15(13-23)19(24)21-16-8-4-6-14(12-16)20-22-17-9-2-3-10-18(17)27-20/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3,(H,21,24)
InChIKeyXADLPPLRLLDPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide: Basic Characteristics


N‑(3‑(benzo[d]thiazol‑2‑yl)phenyl)‑1‑(methylsulfonyl)piperidine‑3‑carboxamide is a benzothiazole‑phenylsulfonyl‑piperidine carboxamide (BT‑PSP) congener. Its core structure—a benzothiazole‑substituted phenyl ring linked via an amide bond to a methylsulfonyl‑piperidine—places it within the broader BT‑PSP class that has been systematically studied as modulators of N‑acyl‑phosphatidylethanolamine‑hydrolyzing phospholipase D (NAPE‑PLD) [REFS‑1]. The compound is commercially available from multiple vendors, and its structural features suggest potential activity on NAPE‑PLD, a zinc metallohydrolase implicated in cardiometabolic disease and efferocytosis [REFS‑2].

BT-PSP congener Benzothiazole-phenylsulfonyl-piperidine scaffold for NAPE‑PLD modulation research
Class‑level evidence only Reported potency, efficacy and cytotoxicity inferred from structurally related leads; direct data required for this compound

In-Class Substitution Limitations


Within the BT‑PSP series, minor structural changes—such as the position of the phenyl‑benzothiazole linkage, the nature of the sulfonyl substituent, or the point of attachment of the piperidine carboxamide—can drastically alter NAPE‑PLD activation potency and efficacy [REFS‑1]. For example, VU534 and VU533 (entries 8 and 9) achieved EC₅₀ values of 0.30 µM, while other analogs in the same 22‑compound panel displayed EC₅₀ values ranging from ≤1.1 µM to >10 µM or were completely inactive (VU205, VU233) [REFS‑2]. Consequently, procurement decisions cannot rely on class‑level assumptions; the specific regio‑ and substituent‑specific properties of N‑(3‑(benzo[d]thiazol‑2‑yl)phenyl)‑1‑(methylsulfonyl)piperidine‑3‑carboxamide must be evaluated directly.

Regioisomeric position alters NAPE‑PLD activation

Phenyl‑benzothiazole linkage site can shift potency from sub‑micromolar to inactive; class‑average behavior does not guarantee interchangeability.

Sulfonyl substituent variations modify efficacy

Methylsulfonyl versus other sulfonyl groups may change Emax and cellular response; direct analog substitution may require re‑validation.

Carboxamide attachment point impacts functional selectivity

Piperidine‑3‑carboxamide linkage position influences target engagement; even close structural analogs can be functionally silent.

Product Differentiation Evidence


BT-PSP Series: Potency and Efficacy Landscape

In the published BT‑PSP series, the most potent activators (VU534, VU533) exhibit EC₅₀ = 0.30 µM and Emax > 2.0‑fold. Other active analogs show EC₅₀ ≤ 1.1 µM, while several members display EC₅₀ < 10 µM and Emax > 1.7‑fold. Two compounds (VU205, VU233) are completely inactive (Emax < 1.2) [REFS‑1]. Although the target compound has not been directly assayed in this panel, its structural deviation (3‑phenyl‑benzothiazole, methylsulfonyl, piperidine‑3‑carboxamide) places it in a distinct SAR sub‑region. This landscape allows users to contextualize its expected activity window relative to validated probes.

BT‑PSP Activity Landscape
Class‑level inference
Lead activators (VU534, VU533): EC₅₀ 0.30 µM, Emax >2.0‑fold. Other actives: EC₅₀ ≤1.1 µM, Emax >1.7‑fold. Weak/inactive members exist.
SAR context; exact potency rank for this compound unknown
Requires direct measurement in recombinant mouse NAPE‑PLD assay
NAPE-PLD activation BT-PSP series EC50 comparison

Cytotoxicity in Macrophage and Hepatocyte Models

The lead BT‑PSPs VU534 and VU533 showed no cytotoxicity at 30 µM in RAW264.7 macrophages or HepG2 cells [REFS‑1]. While the target compound has not been explicitly tested, the class‑level tolerance to high concentrations suggests that analogs with similar physicochemical properties may retain a favorable safety window. Direct cytotoxicity data for N‑(3‑(benzo[d]thiazol‑2‑yl)phenyl)‑1‑(methylsulfonyl)piperidine‑3‑carboxamide are required to confirm this inference.

Cellular Cytotoxicity
Class‑level inference
Lead compounds (VU534, VU533) showed no cytotoxicity up to 30 µM in RAW264.7 macrophages and HepG2 cells.
Low cytotoxicity ceiling context suggested; direct data not available for this compound
Confirm with viability assays before cellular NAPE‑PLD experiments
cytotoxicity RAW264.7 macrophages HepG2 cells

Cellular NAPE-PLD Activity vs. Inactive Controls

In RAW264.7 cells, VU534 (20 µM) significantly increased NAPE‑PLD activity, while the inactive analog VU233 showed no significant effect [REFS‑1]. In HepG2 cells, both VU534 and VU533, but not VU233, increased NAPE‑PLD activity in a concentration‑dependent manner [REFS‑2]. The target compound’s ability to recapitulate this functional selectivity depends on its precise SAR alignment, but the class precedent demonstrates that even structurally close analogs can be functionally silent.

Cellular NAPE‑PLD Activity
Class‑level inference
Active analogs (VU534, VU533) increased NAPE‑PLD activity in RAW264.7 and HepG2 cells; inactive analog (VU233) showed no effect.
Functional selectivity context; this compound's activity must be empirically confirmed
Direct comparison against inactive control recommended
cellular NAPE-PLD activity RAW264.7 HepG2

Research and Industrial Applications


SAR Exploration and Lead Optimization for NAPE-PLD

The compound serves as a versatile scaffold for exploring the SAR around the 3‑phenyl‑benzothiazole motif and the methylsulfonyl‑piperidine‑3‑carboxamide linkage. Its procurement enables medicinal chemistry teams to systematically vary substituents and benchmark new analogs against the published BT‑PSP potency and efficacy landscape [REFS‑1].

Chemical Probe Development for Efferocytosis

Given the demonstrated ability of structurally related BT‑PSPs to enhance macrophage efferocytosis via NAPE‑PLD activation [REFS‑1], this compound can be evaluated as a starting point for developing chemical probes that dissect the role of NAPE‑PLD in cardiometabolic disease models, provided its intrinsic activity is first confirmed.

Inactive Control for BT-PSP Assays

If empirical testing reveals that the compound is inactive or weakly active, its close structural resemblance to potent activators makes it a valuable negative control or counter‑screen tool, analogous to VU233 [REFS‑1], helping to validate target‑specific effects in cellular and biochemical assays.

High-Throughput Screening Library Inclusion

As a commercially available BT‑PSP member, the compound can be included in focused screening decks aimed at identifying novel NAPE‑PLD modulators. Its distinct substitution pattern expands the chemical diversity of screening collections, potentially uncovering new SAR hotspots.

Application
Selection Property
Validation Focus
SAR exploration and lead optimization
BT‑PSP scaffold with modifiable substitution pattern
Empirical NAPE‑PLD EC₅₀ / Emax determination against published landscape
Efferocytosis probe research
NAPE‑PLD activation potential inferred from class
Confirm efferocytosis enhancement in macrophage models
Inactive control for BT‑PSP assays
Close structural resemblance to active leads
Validate target‑specific effects if intrinsic activity is absent
Focused screening library inclusion
Distinct substitution pattern expands chemical diversity
Screen for novel NAPE‑PLD modulators in biochemical assays
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